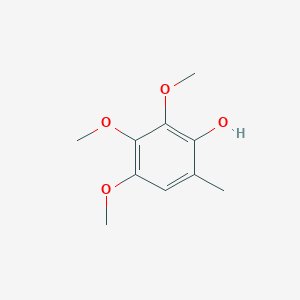

2,3,4-Trimethoxy-6-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trimethoxy-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNJWQMNCJYWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502997 | |

| Record name | 2,3,4-Trimethoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39068-88-7 | |

| Record name | 2,3,4-Trimethoxy-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4-Trimethoxy-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxy-6-methylphenol (CAS No. 39068-88-7), a polysubstituted phenolic compound of interest in pharmaceutical and chemical research. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-understood chemistry of structurally related methoxyphenols. The guide covers physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, and potential biological activities, with a focus on its antioxidant and anti-inflammatory prospects. Detailed experimental protocols for synthesis, purification, and analysis, alongside methodologies for evaluating biological efficacy, are presented to facilitate further research and development. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its derivatives.

Introduction and Molecular Overview

This compound is a substituted aromatic compound featuring a phenol backbone with three methoxy groups and one methyl group. The strategic placement of these functional groups is anticipated to modulate its physicochemical properties and biological activity. Phenolic compounds are a well-established class of molecules with a broad spectrum of applications, particularly in the pharmaceutical industry, where they are recognized for their antioxidant and anti-inflammatory properties. The presence of multiple methoxy groups, which are known to influence electron density and steric hindrance, makes this compound a compelling candidate for investigation as a novel therapeutic agent.

This guide aims to provide a detailed technical framework for the study of this compound, addressing its synthesis, characterization, and potential biological applications.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 39068-88-7 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar phenols |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane | General knowledge of similar phenols |

| Storage | 2-8°C, dry environment is recommended | [1] |

Synthesis and Purification

While a specific, published synthetic route for this compound is not available, a plausible pathway can be devised based on standard organic chemistry reactions for the functionalization of aromatic rings. A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a readily available starting material such as 2,3,4-trimethoxyphenol or a suitably substituted cresol.

Proposed Synthetic Pathway

A feasible approach would involve the methylation of a precursor phenol. For instance, the methylation of 2,3,4-trimethoxyphenol at the 6-position could be achieved via a Friedel-Crafts alkylation or a related reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Approach to Synthesis

-

Protection of the Phenolic Hydroxyl Group:

-

Dissolve the starting phenol (e.g., 2,3,4-trimethoxyphenol) in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a protecting group reagent (e.g., acetyl chloride or benzyl bromide) in the presence of a base (e.g., triethylamine or pyridine) at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove the base and any salts, followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the protected intermediate by column chromatography on silica gel.

-

-

Friedel-Crafts Alkylation:

-

Dissolve the protected intermediate in a dry, non-polar solvent (e.g., carbon disulfide or nitrobenzene).

-

Add a Lewis acid catalyst (e.g., aluminum chloride) at a low temperature (e.g., 0°C).

-

Introduce the alkylating agent (e.g., methyl chloride or methyl iodide) slowly.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding ice-water.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

-

Deprotection:

-

Dissolve the alkylated intermediate in a suitable solvent (e.g., methanol).

-

Add a reagent for deprotection (e.g., a solution of sodium hydroxide or catalytic hydrogenolysis for a benzyl group).

-

Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the final product.

-

Purification

Purification of the final product is critical to remove any unreacted starting materials, by-products, and residual reagents.

-

Column Chromatography: This is a standard technique for the purification of organic compounds. For a phenolic compound like this compound, a silica gel stationary phase with a gradient elution system of hexane and ethyl acetate would likely provide good separation.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. The choice of solvent is critical and would need to be determined empirically.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound. While experimental spectra are not available in the public domain, predicted data based on the chemical structure can guide the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the phenolic hydroxyl proton, the protons of the three methoxy groups, and the protons of the methyl group. The chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.5 - 7.0 | s | 1H |

| -OH | 5.0 - 6.0 | br s | 1H |

| -OCH₃ (C2) | 3.8 - 4.0 | s | 3H |

| -OCH₃ (C3) | 3.8 - 4.0 | s | 3H |

| -OCH₃ (C4) | 3.7 - 3.9 | s | 3H |

| -CH₃ (C6) | 2.1 - 2.3 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C-Ar (substituted) | 140 - 160 |

| C-Ar (unsubstituted) | 110 - 120 |

| -OCH₃ | 55 - 65 |

| -CH₃ | 15 - 25 |

Note: These are predicted values and may differ from experimental results. Online NMR prediction tools can provide more refined estimates.[2][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the phenolic hydroxyl group.

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretch (aryl ether): Strong bands around 1200-1275 cm⁻¹.

-

C-O stretch (phenol): A band around 1150-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Expected at m/z = 198.

-

Fragmentation Pattern: Common fragmentation pathways for methoxyphenols include the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). The fragmentation pattern can provide valuable structural information.[6][7]

Potential Biological Activities and Mechanisms of Action

Based on the chemical structure and the known activities of related phenolic compounds, this compound is hypothesized to possess antioxidant and anti-inflammatory properties.[8][9]

Antioxidant Activity

The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The methoxy and methyl substituents can modulate this activity by influencing the stability of the resulting phenoxyl radical.

Potential Antioxidant Mechanisms:

-

Direct Radical Scavenging: Donation of a hydrogen atom from the phenolic -OH group to reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Modulation of Cellular Signaling Pathways: Potential activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of endogenous antioxidant enzymes.

Caption: Potential antioxidant mechanisms of this compound.

Anti-inflammatory Activity

Chronic inflammation is linked to many diseases, and phenolic compounds are known to exhibit anti-inflammatory effects.

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: Potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: Potential inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[10]

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Methodologies for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and cell-based assays are recommended.

In Vitro Antioxidant Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: A versatile assay that can be used for both hydrophilic and lipophilic antioxidants.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Cell-Based Assays

-

Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic concentration of the compound on relevant cell lines.

-

Measurement of Intracellular ROS: Using fluorescent probes like DCFH-DA to assess the compound's ability to reduce intracellular oxidative stress in cells challenged with an oxidant (e.g., H₂O₂).

-

Anti-inflammatory Assays: Using cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The anti-inflammatory effect can be quantified by measuring the production of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Griess assay and ELISA, respectively.

-

Western Blot Analysis: To investigate the effect of the compound on the protein expression levels of key signaling molecules in the Nrf2 and NF-κB pathways.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and quality control of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of phenolic compounds.[11][12]

-

Principle: Reversed-phase HPLC with a C18 column is typically used. The separation is based on the polarity of the analyte.

-

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, e.g., formic acid or acetic acid, to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (likely in the range of 270-280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14]

-

Derivatization: Phenolic compounds often require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[15]

-

Separation: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative (peak area) information.

Applications and Future Perspectives

This compound holds potential as a lead compound in drug discovery due to its anticipated antioxidant and anti-inflammatory properties. Further research is warranted to:

-

Develop and optimize a scalable synthesis route.

-

Fully characterize the compound using a comprehensive suite of spectroscopic and analytical techniques.

-

Conduct thorough in vitro and in vivo studies to elucidate its biological activities and mechanisms of action.

-

Investigate its safety and toxicity profile.

-

Explore its potential as a scaffold for the development of more potent and selective analogues.

The insights and methodologies presented in this guide provide a solid foundation for initiating and advancing research on this promising, yet underexplored, molecule.

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. CASPRE [caspre.ca]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Visualizer loader [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. epa.gov [epa.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 2,3,4-Trimethoxy-6-methylphenol

Abstract

This technical guide provides a comprehensive exploration of plausible synthetic pathways for 2,3,4-Trimethoxy-6-methylphenol, a polysubstituted phenol of interest to researchers in drug discovery and fine chemical synthesis. In the absence of a specifically documented synthesis for this molecule, this document outlines two well-reasoned, multi-step synthetic routes, grounded in established principles of organic chemistry. Each proposed pathway is detailed with reaction mechanisms, step-by-step experimental protocols, and comparative data tables. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to approach the synthesis of this and structurally related compounds with a strong theoretical and practical foundation.

Introduction and Strategic Overview

The precise arrangement of substituents on a phenolic ring is a critical determinant of a molecule's physicochemical properties and biological activity. This compound presents a unique substitution pattern that makes it a valuable target for synthetic chemists. The strategic challenge in assembling this molecule lies in achieving the desired regioselectivity on a highly activated aromatic ring. This guide proposes two distinct synthetic strategies, each leveraging different aspects of modern organic synthesis to control the introduction of functional groups.

-

Pathway 1: This route commences with the commercially available 2,3,4-trimethoxybenzaldehyde and introduces the final methyl group via a reductive step, followed by conversion of the aldehyde to the target phenol using a Dakin oxidation.

-

Pathway 2: This pathway begins with 1,2,3-trimethoxybenzene, introducing the methyl and hydroxyl groups through a series of electrophilic aromatic substitution and functional group interconversion steps, including nitration, reduction, and diazotization.

Proposed Synthesis Pathway 1: From 2,3,4-Trimethoxybenzaldehyde

This pathway offers a convergent approach, starting from a key intermediate that already contains the majority of the required functionality. The central challenge is the selective introduction of the methyl group and the subsequent conversion of the aldehyde to a hydroxyl group.

Overall Synthetic Scheme

Caption: Proposed synthesis of this compound starting from 2,3,4-Trimethoxybenzaldehyde.

Step 1: Formylation of 2,3,4-Trimethoxybenzaldehyde to Yield 2,3,4-Trimethoxy-6-methylbenzaldehyde

The introduction of the methyl group at the C6 position can be achieved through a directed ortho-metalation followed by methylation, or more directly via a Vilsmeier-Haack type formylation if starting from 1,2,3-trimethoxytoluene. However, for this proposed pathway, we will consider the synthesis of the intermediate 2,3,4-Trimethoxy-6-methylbenzaldehyde from 2,3,4-Trimethoxybenzaldehyde. A plausible approach involves the protection of the aldehyde, followed by ortho-lithiation and methylation, and subsequent deprotection. A more direct, albeit potentially lower-yielding, approach could involve a Friedel-Crafts alkylation, though this may suffer from poor regioselectivity. For the purpose of this guide, we will outline a directed ortho-metalation approach.

Mechanism: The aldehyde is first protected as a dithioacetal. The resulting compound is then treated with a strong base like n-butyllithium, which directs the deprotonation to the ortho position due to the directing effect of the methoxy groups. The resulting aryllithium species is then quenched with an electrophilic methyl source, such as methyl iodide. Finally, the dithioacetal is hydrolyzed to regenerate the aldehyde.

-

Protection of the Aldehyde: In a round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Add 1,3-propanedithiol (1.2 eq) and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dithioacetal.

-

Ortho-lithiation and Methylation: Dissolve the dithioacetal in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour. Add methyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Deprotection: Dissolve the crude methylated dithioacetal in a mixture of acetone and water. Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature for 2-3 hours. Quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2,3,4-Trimethoxy-6-methylbenzaldehyde.[1][2][3]

Step 2: Dakin Oxidation of 2,3,4-Trimethoxy-6-methylbenzaldehyde to this compound

The Dakin oxidation is a classic method for converting an ortho- or para-hydroxybenzaldehyde to a phenol.[4][5] While the substrate in this case is not a hydroxybenzaldehyde, the electron-donating nature of the methoxy groups can facilitate a similar transformation under appropriate conditions.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydroperoxide anion to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. This is followed by an aryl migration to the adjacent oxygen atom and subsequent hydrolysis of the resulting formate ester to yield the phenol.[4][6]

-

Reaction Setup: In a round-bottom flask, dissolve 2,3,4-Trimethoxy-6-methylbenzaldehyde (1.0 eq) in a mixture of aqueous sodium hydroxide (2 M) and dioxane.

-

Addition of Oxidant: Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction and Workup: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with dilute hydrochloric acid. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to afford this compound.[4][5][7]

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Expected Product |

| 1a | 2,3,4-Trimethoxybenzaldehyde | 1,3-propanedithiol, BF₃·OEt₂ | Dichloromethane | Room Temp. | 4-6 h | 2-(2,3,4-trimethoxyphenyl)-1,3-dithiane |

| 1b | 2-(2,3,4-trimethoxyphenyl)-1,3-dithiane | n-BuLi, Methyl iodide | THF | -78 °C to RT | Overnight | 2-(2,3,4-trimethoxy-6-methylphenyl)-1,3-dithiane |

| 1c | 2-(2,3,4-trimethoxy-6-methylphenyl)-1,3-dithiane | N-Bromosuccinimide | Acetone/Water | 0 °C to RT | 2-3 h | 2,3,4-Trimethoxy-6-methylbenzaldehyde |

| 2 | 2,3,4-Trimethoxy-6-methylbenzaldehyde | H₂O₂, NaOH | Dioxane/Water | 0 °C to RT | 12-16 h | This compound |

Proposed Synthesis Pathway 2: From 1,2,3-Trimethoxybenzene

This pathway employs a more linear approach, building the desired substitution pattern on a simpler starting material. This route provides an alternative strategy that relies on classical electrophilic aromatic substitution and functional group interconversions.

Overall Synthetic Scheme

Caption: Proposed synthesis of this compound starting from 1,2,3-Trimethoxybenzene.

Step 1: Friedel-Crafts Alkylation of 1,2,3-Trimethoxybenzene

The introduction of the methyl group onto the 1,2,3-trimethoxybenzene ring can be achieved via a Friedel-Crafts alkylation. The methoxy groups are activating and ortho-, para-directing. The C4 and C6 positions are the most likely sites of substitution.

Mechanism: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the alkylating agent (e.g., methyl chloride or methyl iodide) to generate a carbocation or a polarized complex. The electron-rich aromatic ring then attacks this electrophile, followed by deprotonation to restore aromaticity.

-

Reaction Setup: To a solution of 1,2,3-trimethoxybenzene (1.0 eq) in an inert solvent such as dichloromethane, add a catalytic amount of AlCl₃ at 0 °C.

-

Alkylation: Add methyl iodide (1.1 eq) dropwise and stir the mixture at room temperature for 2-4 hours.

-

Workup: Quench the reaction by carefully adding ice-water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to isolate 1,2,3-Trimethoxy-4-methylbenzene.

Step 2: Nitration of 1,2,3-Trimethoxy-4-methylbenzene

The next step is the introduction of a nitro group, which will later be converted to the hydroxyl group. The directing effects of the methoxy and methyl groups will favor nitration at the C6 position.

Mechanism: The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile. The aromatic ring attacks the nitronium ion, forming a sigma complex, which then loses a proton to yield the nitroaromatic compound.

-

Reaction Setup: Dissolve 1,2,3-Trimethoxy-4-methylbenzene (1.0 eq) in glacial acetic acid and cool to 0 °C.

-

Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Workup: After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature. Pour the reaction mixture onto ice and collect the precipitated product by filtration. Wash the solid with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, a precursor to the phenol. Common reducing agents for this transformation include tin or iron in acidic media, or catalytic hydrogenation.[8][9][10]

Mechanism: The reduction of a nitro group to an amine is a multi-step process involving nitroso and hydroxylamine intermediates. With metals in acid, the metal is oxidized while the nitro group is reduced.

-

Reaction Setup: In a round-bottom flask, suspend 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene (1.0 eq) in ethanol. Add a solution of ammonium chloride in water.

-

Reduction: Heat the mixture to reflux and add iron powder portion-wise over 30 minutes. Continue refluxing for 2-3 hours, monitoring the reaction by TLC.[11]

-

Workup: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2,3,4-Trimethoxy-6-methylaniline.

Step 4: Diazotization and Hydrolysis to the Phenol

The final step involves the conversion of the aniline to the phenol via a diazonium salt intermediate.[12][13][14]

Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution, where the diazonium group is replaced by a hydroxyl group.[15][16]

-

Diazotization: Dissolve 2,3,4-Trimethoxy-6-methylaniline (1.0 eq) in a mixture of dilute sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

-

Hydrolysis: After the addition is complete, stir the mixture for 30 minutes at 0-5 °C. Then, slowly heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases.

-

Workup: Cool the reaction mixture to room temperature and extract the product with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain this compound.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Expected Product |

| 1 | 1,2,3-Trimethoxybenzene | Methyl iodide, AlCl₃ | Dichloromethane | 0 °C to RT | 2-4 h | 1,2,3-Trimethoxy-4-methylbenzene |

| 2 | 1,2,3-Trimethoxy-4-methylbenzene | HNO₃, H₂SO₄ | Acetic Acid | 0 °C to RT | 1-2 h | 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene |

| 3 | 1,2,3-Trimethoxy-4-methyl-6-nitrobenzene | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-3 h | 2,3,4-Trimethoxy-6-methylaniline |

| 4 | 2,3,4-Trimethoxy-6-methylaniline | NaNO₂, H₂SO₄ | Water | 0-60 °C | ~2 h | This compound |

Conclusion

The synthesis of this compound, while not explicitly detailed in the current literature, is achievable through logical and well-established synthetic transformations. This guide has proposed two distinct and viable pathways, each with its own set of advantages and challenges. Pathway 1 offers a more convergent route, while Pathway 2 follows a more traditional linear approach of building complexity on a simple aromatic core. The choice of pathway will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the research laboratory. The detailed protocols and mechanistic discussions provided herein are intended to empower researchers to confidently approach the synthesis of this and other polysubstituted phenols.

References

- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. brainly.in [brainly.in]

- 13. Show how you would convert aniline to the following compounds. (g... | Study Prep in Pearson+ [pearson.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2,3,4-Trimethoxy-6-methylphenol (C10H14O4): Synthesis, Characterization, and Potential in Drug Discovery

Executive Summary: This technical guide provides an in-depth analysis of 2,3,4-Trimethoxy-6-methylphenol, a polysubstituted aromatic compound with the chemical formula C10H14O4. As a member of the substituted phenol class, this molecule presents a unique scaffold of significant interest to researchers in medicinal chemistry and drug development. Its dense functionalization, featuring a reactive phenolic hydroxyl group, a lipophilic methyl group, and three distinct methoxy groups, offers numerous avenues for chemical modification and optimization of pharmacodynamic and pharmacokinetic properties. This document details the physicochemical characteristics, proposes a robust synthetic strategy, outlines comprehensive protocols for spectroscopic and chromatographic analysis, and explores the compound's potential as a foundational building block for novel therapeutic agents. The insights provided are tailored for scientists and professionals engaged in the exploration of new chemical entities.

Core Compound Profile: this compound

Substituted phenols are a cornerstone in pharmaceutical research, acting as crucial intermediates and pharmacophores in a wide array of therapeutic agents.[1] this compound (CAS No. 39068-88-7) is a notable example within this class, distinguished by its highly oxygenated benzene ring.[2][3] The arrangement of its functional groups—a hydroxyl, three methoxy, and a methyl group—provides a rich chemical landscape for derivatization, influencing properties such as solubility, metabolic stability, and receptor binding affinity. Understanding its fundamental properties is the first step toward harnessing its potential.

Molecular Structure

The molecular architecture is key to the compound's reactivity and potential biological activity. The structure consists of a central benzene ring with substituents at positions 1 through 4 and 6.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key identifiers and physical properties is crucial for laboratory handling and experimental design.

| Property | Value | Source |

| CAS Number | 39068-88-7 | [2][3] |

| Molecular Formula | C10H14O4 | [2][3] |

| Molecular Weight | 198.22 g/mol | [2][3] |

| Appearance | Yellow to brown solid | [3] |

| Synonyms | 6-Methyl-2,3,4-trimethoxyphenol, 2-Hydroxy-3,4,5-trimethoxytoluene | [3] |

| Predicted pKa | 10.45 ± 0.28 | [3] |

| Predicted Density | 1.125 ± 0.06 g/cm³ | [3] |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Strategy

A viable strategy begins with 2,3,4-trimethoxyphenol. The core challenge is the regioselective introduction of a methyl group at the C6 position, ortho to the hydroxyl group. This can be achieved via a directed ortho-metalation (DoM) reaction, followed by quenching with an electrophilic methyl source.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) and the final product confirmed by the analytical methods detailed in Section 3.

Rationale: The phenolic hydroxyl group is first deprotonated by one equivalent of n-butyllithium (n-BuLi). The resulting lithium phenoxide is a powerful directing group for the second equivalent of n-BuLi to selectively deprotonate the C6 position due to chelation and inductive effects. This generates a targeted nucleophile, which is then quenched with methyl iodide to install the methyl group.

Materials:

-

2,3,4-Trimethoxyphenol (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.2 eq, 2.5 M in hexanes)

-

Methyl Iodide (1.5 eq)

-

Saturated Ammonium Chloride (NH4Cl) solution

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2,3,4-trimethoxyphenol (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 2 hours. The formation of the dianion is critical for regioselectivity.

-

Electrophilic Quench: Add methyl iodide (1.5 eq) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Structural Elucidation and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Based on the molecular structure, the following spectral features are predicted.

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 5.8-6.2 | s | 1H | Ar-H (C5) | The single aromatic proton is shielded by multiple electron-donating groups. |

| ~ 5.5-6.0 | br s | 1H | Ar-OH | Phenolic proton; chemical shift is variable and peak may be broad. |

| ~ 3.90 | s | 3H | OCH₃ (C4) | Methoxy group para to the hydroxyl group. |

| ~ 3.85 | s | 3H | OCH₃ (C2) | Methoxy group ortho to the hydroxyl group. |

| ~ 3.80 | s | 3H | OCH₃ (C3) | Methoxy group meta to the hydroxyl group. |

| ~ 2.20 | s | 3H | Ar-CH₃ (C6) | Methyl group attached to the aromatic ring. |

Predicted ¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 150-155 | C-O (C1, C2, C3, C4) | Aromatic carbons attached to oxygen are significantly downfield. |

| ~ 115-125 | C-C (C6) | Aromatic carbon bearing the methyl group. |

| ~ 100-110 | C-H (C5) | The single protonated aromatic carbon. |

| ~ 60-62 | OCH₃ | Methoxy carbons. |

| ~ 15-20 | Ar-CH₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O stretch | Aryl Ether (OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Molecular Ion (M⁺): m/z = 198.0892 (for [C10H14O4]⁺).

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from a methoxy group to give a fragment at m/z = 183.

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 167.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a synthesized compound.

General HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm and 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Analysis: The purity is calculated from the peak area of the main component relative to the total peak area. Potential impurities could include unreacted starting material (2,3,4-trimethoxyphenol) or isomers from incomplete regioselectivity.[4]

Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile scaffold for creating libraries of new chemical entities. Its dense and varied functionalization allows for systematic modification to explore structure-activity relationships (SAR).

A Scaffold for Chemical Diversification

The molecule offers several handles for chemical modification:

-

Phenolic OH (Position 1): Can be alkylated, acylated, or used in ether and ester linkages to attach other pharmacophores or solubilizing groups.

-

Aromatic Ring (Position 5): The sole protonated position is activated and can be a site for electrophilic aromatic substitution (e.g., halogenation, nitration) to introduce new functionalities.

-

Methyl Group (Position 6): Can be functionalized via free-radical halogenation to introduce a handle for further elaboration.

Caption: Derivatization potential of the core scaffold.

Parallels to Bioactive Molecules

The polysubstituted phenol motif is present in numerous natural products and synthetic drugs. For instance, intermediates in the synthesis of Vitamin E and Coenzyme Q-10 feature highly substituted aromatic rings.[5] The antioxidant properties of phenols are well-established, and the methoxy groups can enhance metabolic stability and modulate lipophilicity, key parameters in drug design. This compound could serve as a starting point for developing novel antioxidants, anti-inflammatory agents, or kinase inhibitors, where a rigid, well-defined scaffold is advantageous.

Conclusion

This compound is a chemical entity with considerable untapped potential for drug discovery and development. Its well-defined structure, combined with multiple points for chemical modification, makes it an attractive starting point for medicinal chemistry campaigns. This guide has provided a comprehensive overview of its properties, a robust synthetic strategy, and detailed analytical protocols to empower researchers to synthesize, characterize, and utilize this promising scaffold in the pursuit of novel therapeutics. The systematic exploration of its chemical space is a worthwhile endeavor for any research program focused on small molecule drug discovery.

References

A Technical Guide to 2,3,4-Trimethoxy-6-methylphenol: A Natural Product-Like Phenol of Interest in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxy-6-methylphenol, a synthetically accessible, natural product-like molecule with significant potential in pharmacological research and drug development. While this specific phenolic compound has not yet been isolated from natural sources, its structural similarity to known bioactive phenols from the fungal kingdom, particularly the genus Ganoderma, underscores its relevance. This document will detail the current state of knowledge regarding its hypothetical natural origins, provide a plausible synthetic route, and explore the established biological activities of closely related methoxyphenols. Furthermore, we present detailed, field-proven protocols for the extraction and isolation of phenolic compounds from fungal matrices, which could be adapted for the future discovery of this compound or its analogs.

Introduction: The Enigma of a Natural Product-Like Phenol

Phenolic compounds are a cornerstone of natural product chemistry, exhibiting a vast array of biological activities that have been leveraged for the development of numerous pharmaceuticals. The substitution pattern of methoxy and methyl groups on a phenol ring is a critical determinant of a molecule's bioactivity, bioavailability, and metabolic stability. This compound presents a unique substitution pattern that is of considerable interest to medicinal chemists.

A thorough review of the scientific literature and chemical databases indicates that, to date, there are no reports of the isolation of this compound from any natural source. However, the fungal genus Ganoderma, a rich reservoir of structurally diverse secondary metabolites, is known to produce a plethora of phenolic compounds, making it a logical starting point for future bioprospecting efforts.[1][2][3][4][5] The absence of this specific molecule in the known natural product repertoire does not diminish its potential significance; rather, it highlights an opportunity for both synthetic exploration and targeted natural product discovery.

This guide is structured to provide researchers, scientists, and drug development professionals with a holistic understanding of this compound, from its hypothetical biosynthetic origins to its synthetic accessibility and potential pharmacological applications.

Hypothetical Biosynthesis and Potential Natural Sources

While not yet discovered in nature, the biosynthesis of this compound can be postulated based on known fungal metabolic pathways. Phenolic compounds in fungi are often derived from the shikimate pathway, leading to the formation of aromatic amino acids like phenylalanine and tyrosine. These precursors undergo a series of enzymatic modifications, including hydroxylation, methylation, and decarboxylation, to yield a diverse array of phenolic structures.

The trimethoxylated and methylated scaffold of our target compound suggests a multi-step enzymatic process involving O-methyltransferases (OMTs) and potentially a C-methyltransferase. The Ganoderma genus is well-documented to possess the enzymatic machinery necessary for such transformations, producing a wide range of methoxylated and methylated phenols.[1][4]

Diagram 1: Hypothetical Biosynthetic Pathway

Caption: A plausible biosynthetic route to this compound.

Chemical Synthesis: A Gateway to a Novel Phenol

Given the current absence of a natural source, chemical synthesis is the primary means of obtaining this compound for research purposes. The synthesis of related methoxyphenol structures is well-established and can be adapted. A plausible synthetic route could commence from a commercially available substituted phenol, followed by a series of methylation and functional group manipulations.

For instance, a synthetic strategy could involve the selective methylation of a polyhydroxylated toluene derivative. The choice of methylating agents and reaction conditions would be crucial to achieve the desired regioselectivity.

Potential Biological and Pharmacological Activities

The therapeutic potential of this compound can be inferred from the known biological activities of structurally similar methoxyphenols. These compounds have demonstrated a broad spectrum of pharmacological effects, primarily centered around their antioxidant, anti-inflammatory, and cytotoxic properties.[6][7][8][9][10]

Table 1: Biological Activities of Structurally Related Methoxyphenols

| Compound Class | Demonstrated Biological Activities | Key Mechanisms of Action |

| Methoxyphenols | Antioxidant, Anti-inflammatory, Cytotoxic, Antimicrobial | Radical scavenging, Inhibition of pro-inflammatory enzymes (e.g., COX-2), Induction of apoptosis in cancer cells, Disruption of microbial cell membranes |

| Trimethylphenols | Antioxidant, Nematicidal, Antifungal | Modulation of cellular redox state, Inhibition of essential enzymes in nematodes and fungi |

The unique arrangement of three methoxy groups and a methyl group on the phenolic ring of this compound is anticipated to modulate its electronic and steric properties, potentially leading to enhanced or novel biological activities compared to its simpler analogs. The electron-donating nature of the methoxy and methyl groups could enhance the radical scavenging capacity of the phenolic hydroxyl group, a key determinant of antioxidant activity.

Methodologies for Fungal Phenol Discovery and Isolation

For researchers interested in the prospective discovery of this compound or other novel phenols from fungal sources like Ganoderma, a systematic approach to extraction, isolation, and characterization is paramount. The following protocols are provided as a guide, based on established best practices in natural product chemistry.[11][12][13][14][15]

Extraction of Phenolic Compounds from Ganoderma Species

The initial step involves the efficient extraction of secondary metabolites from the fungal biomass. The choice of solvent is critical and should be tailored to the polarity of the target compounds.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Fungal Phenols

-

Sample Preparation: Obtain dried and powdered fruiting bodies or mycelia of the Ganoderma species of interest.

-

Solvent Selection: A mixture of ethanol and water (e.g., 80% ethanol) is often effective for extracting a broad range of phenolic compounds.[14]

-

Extraction Procedure:

-

Suspend the powdered fungal material in the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

-

Place the suspension in an ultrasonic bath.

-

Sonication parameters: 40 kHz frequency, 100 W power, 30°C for 30 minutes.

-

Separate the solid residue from the supernatant by centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Pool the supernatants.

-

-

Solvent Removal: Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Diagram 2: Workflow for Fungal Phenol Extraction and Isolation

Caption: A systematic workflow for the discovery of novel fungal phenols.

Isolation and Purification of this compound

The crude extract, containing a complex mixture of compounds, requires further purification to isolate the target molecule. Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a standard and effective approach.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel 60 (70-230 mesh) is a common choice. For more polar phenols, Sephadex LH-20 can be effective.

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed.

-

Fraction Collection: Collect fractions of a defined volume and monitor the separation using Thin-Layer Chromatography (TLC).

-

Pooling: Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Column: A C18 reversed-phase column is typically used for the separation of phenolic compounds.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (often with a small amount of formic acid to improve peak shape) is common. The specific conditions should be optimized based on analytical HPLC runs.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the target compound.

-

Collection: Collect the peak corresponding to the retention time of this compound.

-

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

-

Conclusion and Future Directions

This compound represents a compelling target for researchers in natural product chemistry and drug discovery. While its existence in nature remains to be confirmed, its structural features, which are reminiscent of bioactive fungal metabolites, provide a strong rationale for its investigation. The synthetic accessibility of this compound opens the door to a thorough exploration of its pharmacological properties.

Future research should focus on:

-

Targeted Bioprospecting: Screening of extracts from various Ganoderma species and other fungi for the presence of this compound using modern analytical techniques such as LC-MS/MS.

-

Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the antioxidant, anti-inflammatory, cytotoxic, and other potential therapeutic activities of the synthesized compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of a library of analogs to identify key structural features for optimal activity and to develop lead compounds for drug development.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising, yet underexplored, natural product-like molecule.

References

- 1. Do Ganoderma Species Represent Novel Sources of Phenolic Based Antimicrobial Agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. office2.jmbfs.org [office2.jmbfs.org]

- 4. mdpi.com [mdpi.com]

- 5. plantsjournal.com [plantsjournal.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,3,4-Trimethoxy-6-methylphenol: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 2,3,4-trimethoxy-6-methylphenol (CAS No: 39068-88-7; Molecular Formula: C₁₀H₁₄O₄).[1][2] Despite its relevance as a potential building block in medicinal chemistry and organic synthesis, publicly accessible, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound is notably scarce. Addressing this information gap, this document presents a detailed, predicted spectroscopic analysis based on first principles of analytical chemistry and comparative data from structurally analogous compounds. Furthermore, it offers robust, field-proven methodologies for the acquisition of high-quality spectroscopic data for this and similar phenolic molecules. This guide is intended to serve as a foundational resource for researchers in compound identification, quality control, and the strategic design of synthetic pathways.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic compound featuring a phenol hydroxyl group, three methoxy groups, and a methyl group attached to the benzene ring. The specific arrangement of these functional groups dictates a unique electronic and magnetic environment for each atom, which in turn governs its characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification and for elucidating its role in chemical reactions.

The molecular structure, illustrated below, forms the basis for all subsequent spectroscopic predictions.

Figure 1: Molecular Structure of this compound with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the phenolic hydroxyl proton, the aromatic proton, the three methoxy groups, and the methyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.0 - 9.0 | Singlet (broad) | 1H | OH | The phenolic hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet. |

| ~6.5 | Singlet | 1H | Ar-H | The single aromatic proton is shielded by the surrounding electron-donating groups, leading to an upfield shift. For comparison, the aromatic protons in 2,4,6-trimethylphenol appear at ~6.8 ppm.[3] |

| ~3.9 | Singlet | 3H | OCH₃ | The chemical shifts of methoxy groups on a benzene ring typically appear between 3.7 and 4.0 ppm. The exact positions will vary slightly due to their different electronic environments. |

| ~3.8 | Singlet | 3H | OCH₃ | |

| ~3.7 | Singlet | 3H | OCH₃ | |

| ~2.2 | Singlet | 3H | Ar-CH₃ | The methyl group on the aromatic ring is expected to be in this region. For example, the methyl protons in 2,3,6-trimethylphenol appear around 2.1-2.2 ppm.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~150-155 | C-OH | The carbon bearing the hydroxyl group is expected to be significantly downfield. |

| ~145-150 | C-OCH₃ | The carbons attached to the methoxy groups will also be downfield due to the electronegativity of oxygen. |

| ~140-145 | C-OCH₃ | |

| ~135-140 | C-OCH₃ | |

| ~120-125 | C-CH₃ | The carbon bearing the methyl group. |

| ~105-110 | C-H | The aromatic carbon with the attached proton is expected to be the most upfield of the aromatic carbons. |

| ~60-65 | OCH₃ | The carbons of the methoxy groups themselves are expected in this range. |

| ~55-60 | OCH₃ | |

| ~50-55 | OCH₃ | |

| ~15-20 | Ar-CH₃ | The carbon of the aromatic methyl group will be the most upfield signal. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for structural confirmation.

Figure 2: A typical workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| 3500-3200 (broad) | O-H stretch | Phenolic -OH | The broadness is due to hydrogen bonding. Similar broad peaks are seen in the spectra of other phenols.[5][6] |

| 3050-3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on a benzene ring. |

| 2950-2850 | C-H stretch | Aliphatic C-H | From the methyl and methoxy groups. |

| 1600-1580, 1500-1450 | C=C stretch | Aromatic ring | These absorptions are characteristic of the benzene ring itself. |

| 1250-1200 | C-O stretch | Aryl ether | Strong absorption due to the C-O bonds of the methoxy groups. |

| 1100-1000 | C-O stretch | Phenolic C-O | The C-O bond of the phenol group. |

Experimental Protocol for IR Data Acquisition

For solid samples, the Attenuated Total Reflectance (ATR) technique is a modern and efficient method.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is 198.22 g/mol .[1][7] Therefore, the molecular ion peak is expected at m/z = 198.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl group, leading to a significant peak at m/z = 183 (M-15).

-

Loss of formaldehyde (CH₂O): Another possible fragmentation from a methoxy group is the loss of formaldehyde, resulting in a peak at m/z = 168 (M-30).

-

Loss of a methoxy radical (•OCH₃): This would lead to a peak at m/z = 167 (M-31).

-

The mass spectrum of the related compound 2,3,4-trimethoxyphenol shows major peaks at m/z 184 (molecular ion), 169, and 126, which can be used as a reference for predicting the fragmentation of the target molecule.[8]

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

Figure 3: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, a comprehensive and reliable predicted spectroscopic profile can be generated based on fundamental principles and comparison with structurally related compounds. This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized methodologies for their experimental acquisition. This information is intended to empower researchers in their efforts to synthesize, identify, and utilize this compound in their scientific endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [myskinrecipes.com]

- 3. 2,4,6-Trimethylphenol(527-60-6) 1H NMR spectrum [chemicalbook.com]

- 4. 2,3,6-Trimethylphenol(2416-94-6) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methoxy-6-methylphenol [webbook.nist.gov]

- 6. Phenol, 2,4,6-trimethyl- [webbook.nist.gov]

- 7. 39068-88-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 8. 2,3,4-Trimethoxyphenol | C9H12O4 | CID 603577 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential therapeutic applications of 2,3,4-Trimethoxy-6-methylphenol

An In-Depth Technical Guide Topic: Potential Therapeutic Applications of 2,3,4-Trimethoxy-6-methylphenol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a substituted phenolic compound whose direct therapeutic applications remain largely unexplored in publicly available literature. However, its chemical architecture—a hydroxylated aromatic ring with multiple electron-donating methoxy and methyl groups—strongly suggests a high potential for significant biological activity. This guide synthesizes information from structurally analogous compounds to build a robust, data-driven framework for investigating its therapeutic promise. We will delve into the predicted mechanisms of action, focusing on antioxidant and anti-inflammatory pathways, provide detailed experimental protocols for validation, and outline a strategic path for future research. This document serves as a foundational resource for scientists aiming to unlock the potential of this molecule in drug discovery and development.

Introduction to this compound: A Molecule of Untapped Potential

This compound (CAS 39068-88-7) is an organic compound characterized by a phenol core substituted with three methoxy groups and one methyl group[1]. While its primary documented use is in the chemical industry as a synthetic intermediate for more complex phenolic structures, its inherent structural features are homologous to a wide class of compounds with proven biological efficacy[2].

The therapeutic potential of phenolic compounds is primarily attributed to the reactivity of the hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize free radicals. The efficacy of this action is further modulated by the nature and position of other substituents on the aromatic ring. In the case of this compound, the presence of electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups is predicted to enhance its antioxidant capacity by stabilizing the resulting phenoxyl radical through resonance. This guide will explore the therapeutic avenues suggested by this promising molecular structure.

Molecular Profile:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 39068-88-7 |

| Predicted Function | Antioxidant, Anti-inflammatory |

Predicted Therapeutic Application I: Potent Antioxidant Activity

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds are a cornerstone of antioxidant research due to their ability to scavenge free radicals[3].

Proposed Mechanism of Action: Free Radical Scavenging

The antioxidant activity of this compound is hypothesized to occur via two primary mechanisms common to phenolic antioxidants:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature significantly enhanced by the electron-donating substituents on the aromatic ring[3].

-

Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton transfer.

The structural features of this compound suggest a strong capacity for both mechanisms, positioning it as a potentially more effective antioxidant than simpler phenols[3].

Caption: Proposed antioxidant mechanisms of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard, rapid, and reliable method to determine the in vitro antioxidant activity of pure compounds.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to obtain various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Use Ascorbic acid or Butylated hydroxytoluene (BHT) as a positive control and prepare similar dilutions[4].

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sample dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the concentration of the compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity[4].

-

Predicted Therapeutic Application II: Anti-inflammatory Effects

Chronic inflammation is a critical component of various diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. The anti-inflammatory properties of many phytochemicals are linked to their ability to modulate key signaling pathways like NF-κB and Nrf2[5][6].

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

Based on studies of analogous compounds, this compound is predicted to exert anti-inflammatory effects through two primary pathways:

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS, COX-2, and cytokines (TNF-α, IL-6, IL-1β)[6][7]. Phenolic compounds can prevent the activation of NF-κB, thereby suppressing the downstream inflammatory cascade[5].

-

Activation of the Nrf2-ARE Pathway: The Nrf2 transcription factor regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). Many phenolic compounds activate Nrf2, leading to an enhanced cellular defense against oxidative stress and inflammation[5].

Caption: Predicted modulation of NF-κB and Nrf2 pathways by the compound.

Experimental Protocol: Measuring Inflammatory Markers in Macrophages

This protocol uses RAW 264.7 murine macrophages, a standard cell line for studying inflammation.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a strong inflammatory response in macrophages. The ability of this compound to reduce the production of key inflammatory mediators like Nitric Oxide (NO), TNF-α, and IL-6 is then quantified.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. (Determine non-toxic concentrations beforehand using an MTT assay).

-

After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

-

-

Quantification of Nitric Oxide (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Quantification of Cytokines (ELISA):

-

Collect the remaining cell culture supernatant.

-

Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions.

-

-

Data Analysis:

Future Directions and Conclusion

While the direct therapeutic evidence for this compound is currently nascent, its chemical structure provides a compelling rationale for its investigation as a potent antioxidant and anti-inflammatory agent. The experimental frameworks provided in this guide offer a clear path for validating these predicted activities.

Key next steps for research should include:

-

Comprehensive in vitro profiling: Conduct a battery of antioxidant assays (e.g., ABTS, FRAP, ORAC) and expand the in vitro anti-inflammatory studies to measure effects on gene expression (qPCR for iNOS, COX-2, TNF-α) and protein levels (Western blot for NF-κB, p38, JNK phosphorylation)[5][7].

-

In vivo validation: Progress to preclinical animal models of oxidative stress or inflammation (e.g., LPS-induced systemic inflammation or collagen-induced arthritis) to assess efficacy, pharmacokinetics, and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of this compound to identify the structural motifs most critical for its activity, potentially leading to the development of even more potent therapeutic agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2,3,4-Trimethoxy-6-methylphenol as a Versatile Chemical Intermediate: A Technical Guide

This in-depth technical guide explores the pivotal role of 2,3,4-Trimethoxy-6-methylphenol as a chemical intermediate, with a particular focus on its application in the synthesis of complex molecules of pharmaceutical and industrial significance. This document is intended for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying scientific rationale for the methodologies presented.

Introduction: Unveiling a Key Synthetic Building Block

This compound, a polysubstituted phenol, is a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the aromatic ring, imparts specific reactivity and makes it a crucial precursor for a range of complex target molecules. This guide will delve into the chemical properties, synthesis, and, most importantly, the strategic applications of this compound as a versatile building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 39068-88-7 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | Yellow to brown solid | [2] |

| Storage | 2-8°C, dry | [2] |

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4][5] Work should be conducted in a well-ventilated fume hood.[4] For detailed safety information, always refer to the latest Safety Data Sheet (SDS).[3][4][5][6]

Core Application: Synthesis of Coenzyme Q Analogues (Ubiquinones)

One of the most significant applications of this compound is as a key precursor in the synthesis of ubiquinones, also known as Coenzyme Q. These lipid-soluble benzoquinones are essential components of the electron transport chain in cellular respiration. The synthesis of Coenzyme Q analogues is of great interest for pharmaceutical and nutraceutical applications.

The overall synthetic strategy involves two main transformations of this compound:

-

C-Alkylation: Introduction of a polyprenyl side chain onto the aromatic ring.

-

Oxidation: Conversion of the resulting polyprenylated phenol to the corresponding benzoquinone.

C-Alkylation: Forging the Carbon Skeleton

The introduction of the characteristic isoprenoid side chain of Coenzyme Q is typically achieved through a Friedel-Crafts-type alkylation reaction. The electron-rich nature of the this compound ring facilitates this electrophilic substitution.